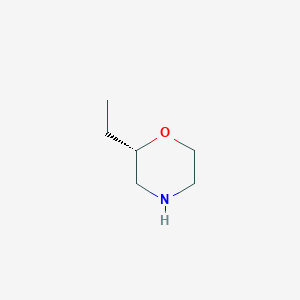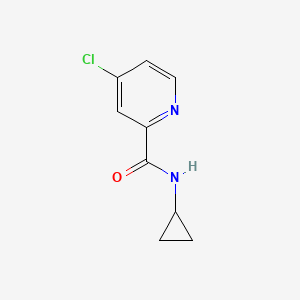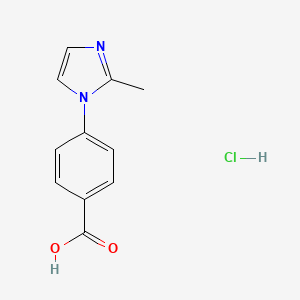![molecular formula C27H46O20 B1604406 2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one CAS No. 65996-62-5](/img/structure/B1604406.png)
2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one: is a modified form of starch, a naturally occurring polysaccharide found in plantsThis modification enhances the functionality of starch, making it suitable for various industrial applications, including food, pharmaceuticals, textiles, and paper production .
準備方法
Synthetic Routes and Reaction Conditions: Oxidized starch is typically prepared by treating native starch with oxidizing agents such as sodium hypochlorite, hydrogen peroxide, ozone, or sodium periodate. The oxidation process primarily targets the hydroxyl groups at the C2, C3, and C6 positions of the glucose units in the starch molecule, converting them into carbonyl and carboxyl groups .
Industrial Production Methods: In industrial settings, the oxidation of starch is carried out in large reactors where the starch is suspended in water and the oxidizing agent is added. The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired degree of oxidation. For example, sodium hypochlorite is commonly used at a pH of around 8.4 to 10 .
化学反応の分析
Types of Reactions: Oxidized starch undergoes various chemical reactions, including:
Oxidation: The primary reaction where hydroxyl groups are converted into carbonyl and carboxyl groups.
Esterification and Etherification: These reactions can further modify the oxidized starch to enhance its properties for specific applications.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide, ozone, sodium periodate, per-acetic acid, potassium permanganate, chromic acid, and nitrogen dioxide
Reaction Conditions: Typically carried out at controlled temperatures and pH levels, with reaction times varying depending on the desired degree of oxidation
Major Products Formed: The major products formed from the oxidation of starch include carbonyl and carboxyl derivatives of starch, which exhibit reduced viscosity, swelling power, retrogradation tendency, and pasting temperature .
科学的研究の応用
Oxidized starch has a wide range of scientific research applications, including:
Drug Delivery: Used as a carrier for controlled drug release due to its biocompatibility and ability to form hydrogels.
Food Industry: Employed as a thickener, emulsifier, stabilizer, and gelling agent in various food products.
Biomedical Applications: Utilized in wound dressings, bone fixation materials, and as a matrix for controlled drug release.
Industrial Applications: Used in paper, textiles, and adhesives for its binding and film-forming properties.
作用機序
The mechanism of action of oxidized starch involves the introduction of carbonyl and carboxyl groups, which enhance its hydrophilicity and reactivity. These modifications improve the starch’s ability to interact with other molecules, making it suitable for various applications. For example, in drug delivery, the oxidized starch forms hydrogels that can encapsulate and release drugs in a controlled manner .
類似化合物との比較
Hydroxyethyl Starch: Used in biomedical applications for its ability to form hydrogels.
Cadexomer Iodine: Used in wound dressings for its antimicrobial properties.
Dextrins and Maltodextrins: Used in the food industry as thickeners and stabilizers
Uniqueness of Oxidized Starch: Oxidized starch is unique due to its enhanced hydrophilicity and reactivity, which make it suitable for a wide range of applications. Its ability to form stable emulsions and hydrogels sets it apart from other modified starches .
特性
IUPAC Name |
2-[2-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methyloxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O20/c1-8-13(31)14(32)23(11(6-30)42-8)46-27-20(38)17(35)24(47-26-19(37)16(34)22(40-3)10(5-29)44-26)12(45-27)7-41-25-18(36)15(33)21(39-2)9(4-28)43-25/h8-18,20-36,38H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCCWULLRIRGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)OC)O)O)OC4C(=O)C(C(C(O4)CO)OC)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65996-62-5 |
Source


|
| Record name | Starch, oxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Starch, oxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Cyano-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1604325.png)


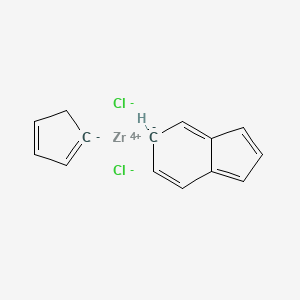
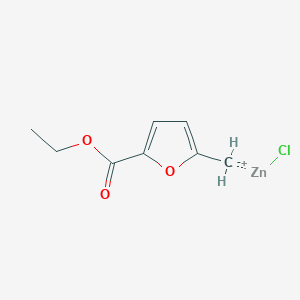


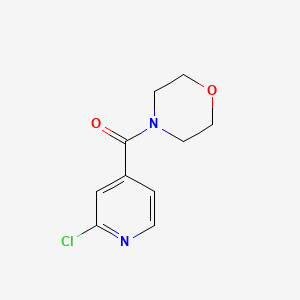
![10-Oxo(6,7,8,9-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B1604338.png)
